methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound features a five-membered ring with two adjacent nitrogen atoms, a chlorine atom, and a cyclopentyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with cyclopentanone in the presence of a base, followed by esterification with methanol . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to form pyrazole derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Reduced pyrazole derivatives.
Hydrolysis Products: Pyrazole carboxylic acids.
Scientific Research Applications
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
methyl 4-chloro-1-cyclopentylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAWJPQMOKDDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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